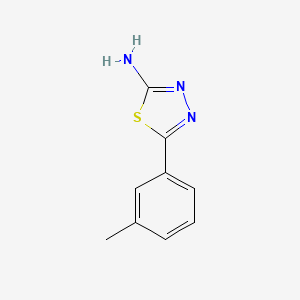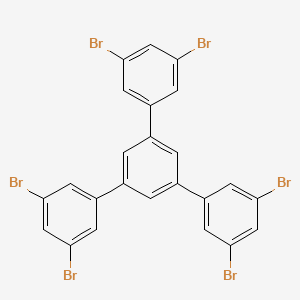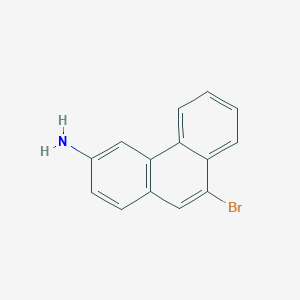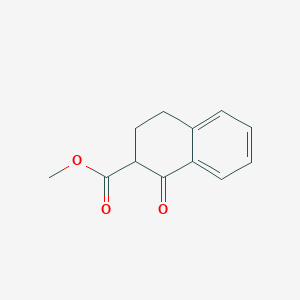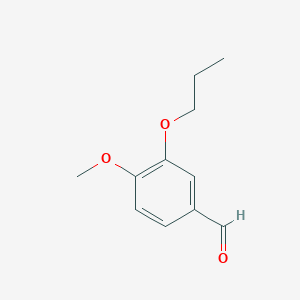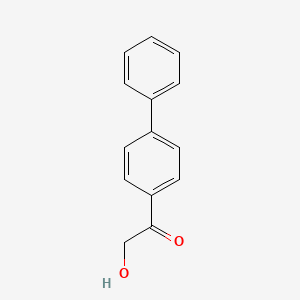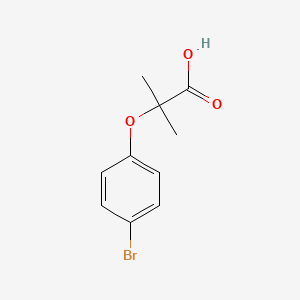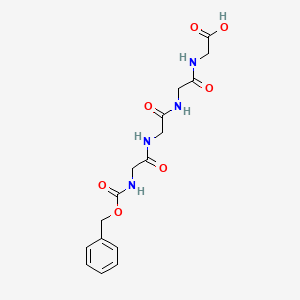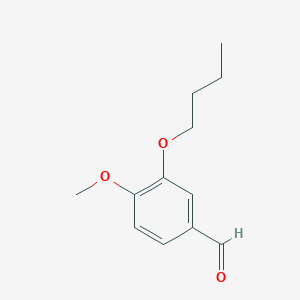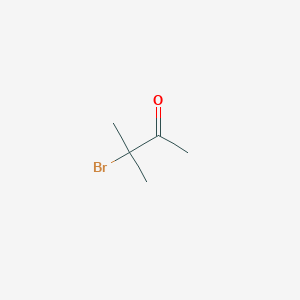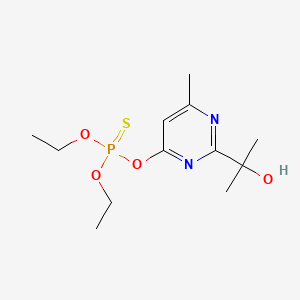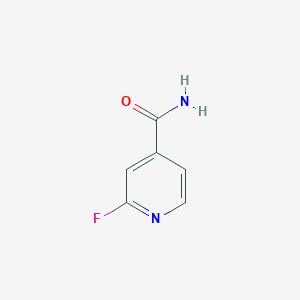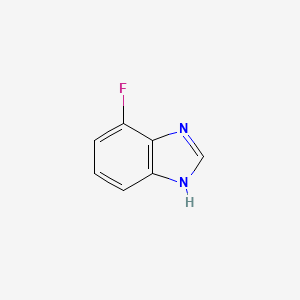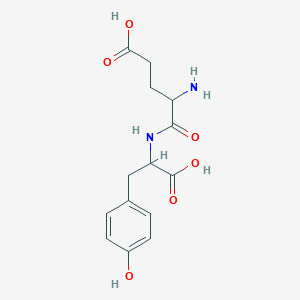
alpha-Glutamyltyrosine
描述
Alpha-Glutamyltyrosine is a dipeptide compound formed by the linkage of glutamic acid and tyrosine through a peptide bond. It is a solid substance, typically appearing as a colorless or white crystalline material. This compound is soluble in water and some organic solvents like methanol and ethanol. It is relatively stable under normal conditions but may decompose or react under high temperatures or strong acidic or basic conditions .
作用机制
Target of Action
Alpha-Glutamyltyrosine is a dipeptide compound, composed of glutamic acid and tyrosine linked by a peptide bond . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides, including this compound, are known to have physiological or cell-signaling effects .
Mode of Action
It is known that dipeptides can interact with various targets in the body, including enzymes, receptors, and transport proteins, thereby influencing physiological processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. As a breakdown product of protein digestion, it is part of the broader protein metabolism pathway . It is also involved in the glutamine metabolic pathway .
Pharmacokinetics
As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body via the bloodstream .
Result of Action
Some dipeptides are known to have cell-signaling effects, suggesting that this compound may influence cellular processes . In a study, this compound was found to potentially contribute to the association of certain gut microbiota with severe COVID-19 .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the surrounding environment can affect the stability of the compound . Furthermore, the presence of other molecules can influence the compound’s efficacy, as they may compete for the same targets .
生化分析
Biochemical Properties
Alpha-Glutamyltyrosine is involved in biochemical reactions catalyzed by gamma-glutamyl transferases (GGT). These enzymes remove terminal gamma-glutamyl residues from peptides and amides . GGTs play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals .
Cellular Effects
The cellular effects of this compound are primarily related to its role in glutathione metabolism. Glutathione is involved in a series of important cellular functions, such as in the storage and transport of nitric oxide, control of sulfur assimilation, protection of cells against oxidative stress, and redox regulation of gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with gamma-glutamyl transferases. These enzymes specifically catalyze the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides .
Metabolic Pathways
This compound is involved in the gamma-glutamyl cycle, a metabolic pathway that mediates glutathione metabolism . This pathway includes two ATP-dependent glutathione synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and glutathione synthetase, and a specific glutathione degradation pathway .
Subcellular Localization
Given its role in glutathione metabolism, it is likely that this compound is present in the cytosol, where glutathione synthesis and degradation occur .
准备方法
Synthetic Routes and Reaction Conditions: Alpha-Glutamyltyrosine can be synthesized through a series of chemical reactions. One common method involves the reaction of phthalimide with glutamic acid to form phthalimido-glutamic acid. This intermediate is then reacted with tyrosine to form this compound. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent concentration. The final product is usually purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: Alpha-Glutamyltyrosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
科学研究应用
Alpha-Glutamyltyrosine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential antioxidant, anti-inflammatory, and anti-aging properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
相似化合物的比较
Glutamylphenylalanine: Another dipeptide with similar structural features but different amino acid composition.
Glutamyltryptophan: A dipeptide that includes tryptophan instead of tyrosine.
Glutamylcysteine: Contains cysteine, offering different chemical properties and biological activities.
Uniqueness: Alpha-Glutamyltyrosine is unique due to its specific combination of glutamic acid and tyrosine, which imparts distinct chemical and biological properties. Its solubility, stability, and reactivity make it suitable for various applications in research and industry .
属性
CAS 编号 |
3422-39-7 |
|---|---|
分子式 |
C14H18N2O6 |
分子量 |
310.30 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N2O6/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1 |
InChI 键 |
YSWHPLCDIMUKFE-QWRGUYRKSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |
Key on ui other cas no. |
3422-39-7 |
物理描述 |
Solid |
序列 |
EY |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions alpha-Glutamyltyrosine as potentially protective against sepsis. What is the evidence for this, and what mechanisms might be involved?
A1: Two recent Mendelian randomization studies provide evidence for a potential causal link between this compound and sepsis risk. One study identified genetically determined high levels of this compound to be associated with a lower risk of sepsis . While the exact mechanisms are still under investigation, this compound, being a dipeptide composed of glutamic acid and tyrosine, might influence the immune response or modulate inflammatory pathways relevant to sepsis development. Further research is needed to elucidate the precise mechanisms underlying this observed association.
Q2: Are there any known interactions between this compound and gut microbiota, given the other research paper you provided?
A2: While the research paper on severe COVID-19 doesn't directly link this compound to specific gut bacteria, it highlights the role of the gut microbiome and plasma metabolome in COVID-19 severity. It's plausible that this compound could interact with the gut microbiome, directly or indirectly, influencing metabolite production or immune responses. This is an area that warrants further exploration to understand the potential interplay between this compound, gut microbiota, and sepsis susceptibility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


